1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine
Description
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 4-(trifluoromethoxy)benzyl substituent at the 1-position and an amine group at the 4-position of the pyrazole ring. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing moiety, enhancing the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogues .
Structure
3D Structure
Properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)18-10-3-1-8(2-4-10)6-17-7-9(15)5-16-17/h1-5,7H,6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWQEGDFUDMPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine typically involves several steps, including the formation of the pyrazole ring and the introduction of the trifluoromethoxyphenyl group. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethoxyphenyl halide and a nucleophile such as an amine or an alcohol.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine is a chemical compound featuring a trifluoromethoxy group attached to a phenyl ring, connected to a pyrazol-4-amine moiety. This combination gives the molecule distinct chemical and physical properties, making it of interest in scientific research.
Overview
Scientific Research Applications
This compound is used in several scientific research applications:
- Chemistry: It serves as a building block in synthesizing more complex molecules, especially in developing pharmaceuticals and agrochemicals.
- Biology: The compound is studied for its potential biological activities, such as its interactions with enzymes and receptors.
- Medicine: It is investigated for potential therapeutic effects and its use as a lead compound in drug discovery.
- Industry: It is used in developing materials with specific properties, including polymers and coatings.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
- Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions.
- Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, reacting with boronic acids in the presence of a palladium catalyst to form biaryl compounds. Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, oxidizing agents, and reducing agents. The products formed depend on the specific reagents and conditions used.
Synonyms
This compound is also known by other names :
- This compound
- 1H-Pyrazol-4-amine, 1-[[4-(trifluoromethoxy)phenyl]methyl]-
- 1-{[4-(trifluoromethoxy)phenyl]methyl}pyrazol-4-amine
- 1-{[[4-(三氟甲氧基)苯基]甲基}-1H-吡唑-4-胺
- 1-(4-(Trifluoromethoxy)benzyl)-1H-pyrazol-3-amine
- 1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-3-amine
- 1-{[4-(trifluoromethoxy)phenyl]methyl}pyrazol-3-amine
Mechanism of Action
The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors by forming hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Substituent Electronic Effects
- Trifluoromethoxy (-OCF₃) vs.
- Halogenated Derivatives (Cl/F): Compounds with chloro/fluoro substituents () exhibit higher polarity, which may reduce cell membrane permeability compared to the target’s -OCF₃ group .
- Methoxy (-OCH₃) vs. Trifluoromethoxy (-OCF₃): Methoxy groups () are electron-donating, increasing solubility but reducing metabolic stability relative to -OCF₃ .
Steric and Conformational Considerations
- Benzyl vs.
- Substituent Position: Para-substituted benzyl groups (target) minimize steric hindrance compared to meta-substituted derivatives (), favoring interactions with planar active sites .
Biological Activity
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine (CAS No. 1152841-84-3) is a compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of the trifluoromethoxy group in conjunction with the pyrazol-4-amine moiety suggests a promising profile for various applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of 257.21 g/mol. Its predicted boiling point is approximately 361.9 °C, and it has a density of about 1.38 g/cm³ . The pKa value of 3.44 indicates that it is likely to exist primarily in its protonated form in physiological conditions, which can influence its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Introduction of the Trifluoromethoxy Group : This is generally done via nucleophilic substitution using trifluoromethoxyphenyl halides.
- Final Coupling : The pyrazole ring is coupled with the trifluoromethoxy group using coupling reagents like palladium catalysts in reactions such as Suzuki-Miyaura coupling.
Antiviral Potential
Recent studies have explored the biological activities of compounds similar to this compound, particularly their antiviral properties. For instance, derivatives containing trifluoromethyl groups have shown significant inhibitory effects against viral RNA polymerases, suggesting that similar mechanisms may be applicable to this compound.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the trifluoromethoxy group significantly enhances the interaction with biological targets, potentially increasing binding affinity and specificity for receptors involved in viral replication processes .
Case Studies
Several case studies have highlighted the biological implications of compounds related to this compound:
Case Study 1: Antiviral Activity
A study investigating a series of substituted pyrazoles demonstrated that compounds with similar structural features exhibited EC50 values ranging from 7.17 µM to over 100 µM against influenza virus infections, indicating promising antiviral activity .
Case Study 2: Enzyme Inhibition
Research on pyrazole derivatives targeting calcium-sensing receptors revealed that modifications at specific positions significantly affected their efficacy as calcimimetics, suggesting that fine-tuning the structure could yield compounds with enhanced biological activity .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with related compounds:
Q & A
Basic Synthesis and Optimization
Q: What are the key synthetic routes for preparing 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine, and how can reaction conditions be optimized? A: The compound is typically synthesized via multi-step protocols involving cyclocondensation, hydrogenation, and purification. For example, intermediates like 1-{[2,4-dibromophenyl]methyl}-1H-pyrazol-4-amine can be synthesized by reacting precursors (e.g., nitro-pyrazole derivatives) with 4-(trifluoromethoxy)benzyl halides under reflux conditions. Optimization involves:
- Catalyst selection : Use of HATU ( ) or phosphorous oxychloride ( ) to enhance coupling efficiency.
- Solvent systems : Polar aprotic solvents like DMF or ethanol improve yield and purity ( ).
- Temperature control : Maintaining 120°C during cyclocondensation ensures complete reaction ( ).
Post-synthesis, column chromatography ( ) or crystallization () is critical for purification.
Advanced Characterization Techniques
Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity? A:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns, particularly the trifluoromethoxy group (δ ~145–150 ppm for F coupling) ( ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 310.75 for ).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV-active visualization ().
For advanced analysis, single-crystal X-ray diffraction (SC-XRD) resolves stereoelectronic effects ().
Biological Activity Profiling
Q: How can researchers design experiments to evaluate the pharmacological potential of this compound? A:
- Target identification : Use molecular docking to predict interactions with receptors (e.g., antimicrobial targets like PqsR in Pseudomonas aeruginosa biofilms; ).
- In vitro assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays or cytotoxicity using cell lines ().
- Mechanistic studies : Surface plasmon resonance (SPR) quantifies binding affinities to biological targets ().
Structural and Crystallographic Analysis
Q: What methodologies are employed to determine the crystal structure and intermolecular interactions of this compound? A:
- SC-XRD : Data collection at 173 K () using diffractometers (e.g., Bruker SMART APEXII) with graphite-monochromated radiation. Refinement via SHELXL ( ) achieves R-factors <0.08 ().
- Hydrogen bonding analysis : Graph set analysis () identifies motifs like N–H···N or C–H···O interactions, critical for lattice stability.
- Thermal parameters : Anisotropic displacement parameters refine atomic positions, revealing steric effects from the trifluoromethoxy group ().
Computational Modeling and SAR Studies
Q: How can computational tools elucidate structure-activity relationships (SAR) for derivatives of this compound? A:
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict reactive sites (e.g., pyrazole-NH as a nucleophile; ).
- Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics (e.g., ATF6α inhibition; ) using force fields like AMBER.
- QSAR models : Correlate substituent effects (e.g., trifluoromethoxy vs. methoxy) with bioactivity ().
Challenges in Reaction Scale-Up
Q: What are the common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated? A:
- Byproduct formation : Excess trifluoromethoxybenzyl halide may lead to di-alkylated impurities. Mitigation: Stepwise addition of reagents ( ).
- Low yields in hydrogenation : Catalytic hydrogenation of nitro groups (e.g., ) requires Pd/C or Raney Ni under controlled H pressure (3–5 atm).
- Purification difficulties : High lipophilicity complicates crystallization. Solution: Use mixed solvents (e.g., ethanol/water; ).
Advanced Applications in Drug Discovery
Q: What strategies are used to optimize this compound’s pharmacokinetic (PK) properties for therapeutic use? A:
- Lipophilicity adjustment : Introduce polar groups (e.g., morpholine; ) to enhance solubility.
- Metabolic stability : Replace labile groups (e.g., methyl with cyclopropyl; ) to reduce CYP450-mediated degradation.
- In vivo efficacy : Pharmacokinetic-pharmacodynamic (PK-PD) modeling in rodent models predicts dose-response relationships ().
Contradictions in Reported Bioactivity
Q: How should researchers address discrepancies in published biological data for this compound? A:
- Assay standardization : Validate protocols using positive controls (e.g., tobramycin for antimicrobial assays; ).
- Batch variability : Characterize impurities via HPLC-MS; even 5% contaminants (e.g., de-aminated byproducts) can skew results ().
- Target selectivity : Use CRISPR-edited cell lines to confirm on-target effects ().
Safety and Handling Protocols
Q: What safety measures are critical when handling this compound in laboratory settings? A:
- Personal protective equipment (PPE) : Nitrile gloves and fume hoods prevent dermal/ inhalation exposure ().
- Waste disposal : Neutralize acidic/basic byproducts before disposal ().
- First aid : Immediate rinsing with water for eye/skin contact ().
Future Research Directions
Q: What unexplored research avenues exist for this compound? A:
- Polypharmacology : Screen for dual-target activity (e.g., kinase and GPCR inhibition; ).
- Nanoparticle delivery : Encapsulate in PLGA nanoparticles to enhance bioavailability ().
- Crystallographic databases : Deposit SC-XRD data in the Cambridge Structural Database (CSD) for community access ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
